
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is an organic compound characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-(Carboxymethyl)-3-(4-nitrophenyl)propanenitrile
Reduction: 2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-3-(4-aminophenyl)propanenitrile: Similar structure but with an amino group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a nitro group.
2-(Hydroxymethyl)-3-(4-chlorophenyl)propanenitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(Hydroxymethyl)-3-(4-nitrophenyl)propanenitrile is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
2286-51-3 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-(4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C10H10N2O3/c11-6-9(7-13)5-8-1-3-10(4-2-8)12(14)15/h1-4,9,13H,5,7H2 |
Clé InChI |
NPRLRVSSIDYRBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(CO)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
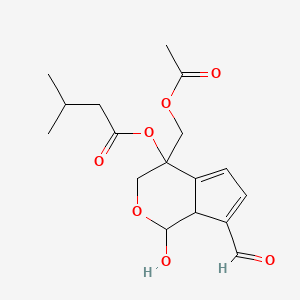

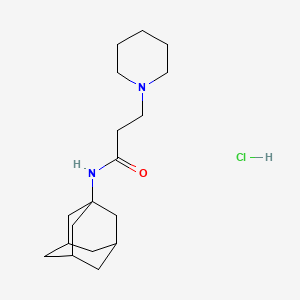
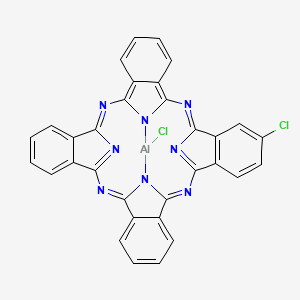
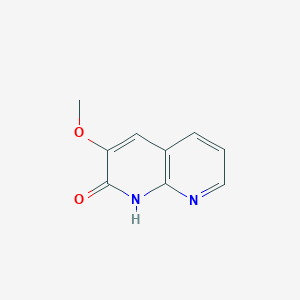
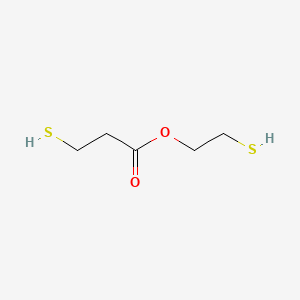
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
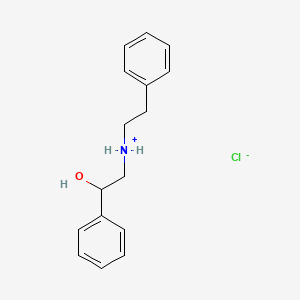
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
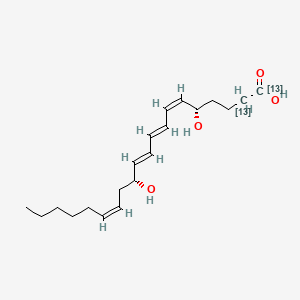
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
